4-Butylbenzyl Bromide CAS number 10531-16-5 properties
4-Butylbenzyl Bromide CAS number 10531-16-5 properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-Butylbenzyl Bromide (CAS No. 10531-16-5), a key organic intermediate. It covers its physicochemical properties, safety and handling guidelines, detailed experimental protocols for its synthesis and common reactions, and its applications in research and development.
Core Properties and Identification
4-Butylbenzyl Bromide, also known as 1-(bromomethyl)-4-butylbenzene, is a substituted aromatic halide.[1][2] The presence of a reactive benzylic bromide group makes it a valuable alkylating agent and a versatile building block in organic synthesis. Its structure consists of a benzene ring substituted with a butyl group and a bromomethyl group at the para positions.
The fundamental physical and chemical properties of 4-Butylbenzyl Bromide are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 10531-16-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₅Br | [1][2][3] |
| Molecular Weight | 227.14 g/mol | [1][2] |
| IUPAC Name | 1-(bromomethyl)-4-butylbenzene | [1][2] |
| Appearance | Colorless to light yellow/orange clear liquid | [5] |
| Boiling Point | 144 °C at 17 mmHg | [3][4][5] |
| Density | 1.22 g/mL | [3][5] |
| Refractive Index | 1.5410 - 1.5450 | [4][5] |
| SMILES | CCCCC1=CC=C(C=C1)CBr | [1][2] |
4-Butylbenzyl Bromide is classified as a hazardous substance and requires careful handling. It is corrosive and can cause severe skin burns and eye damage.[1] All handling should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Corrosive to Metals | Danger | H290: May be corrosive to metals | |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage |
Precautionary Statements: P234, P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P390, P405, P406, P501.[1]
Storage: Store in a dry, cool, and well-ventilated area.[5] Keep the container tightly closed and store under an inert atmosphere (nitrogen or argon) at 2-8°C.[4][5] It is incompatible with acids, strong oxidizing agents, and strong bases.[6]
Synthesis and Experimental Protocols
The most common method for synthesizing 4-Butylbenzyl Bromide is through the free-radical bromination of 4-butyltoluene at the benzylic position. This reaction, often referred to as a Wohl-Ziegler bromination, typically uses N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.
This protocol describes the synthesis of 4-Butylbenzyl Bromide from 4-butyltoluene. A similar procedure is well-documented for the synthesis of the related compound, 4-tert-butylbenzyl bromide.[7]
Materials:
-
4-Butyltoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent
-
Hexane
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-butyltoluene (1.0 eq) in carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide (1.0 eq) and a catalytic amount of benzoyl peroxide to the solution.
-
Reaction Execution: Heat the mixture to reflux. The reaction can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating on the solvent surface.
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Purification:
-
Filter the mixture to remove the insoluble succinimide.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Final Purification: The resulting crude 4-Butylbenzyl Bromide can be further purified by vacuum distillation to obtain a clear, colorless to light yellow liquid.
Chemical Reactivity and Applications
The primary utility of 4-Butylbenzyl Bromide in drug development and organic synthesis stems from the high reactivity of the benzylic bromide. It is an excellent electrophile for nucleophilic substitution reactions (Sₙ2), allowing for the covalent attachment of the 4-butylbenzyl moiety to a wide range of substrates.
4-Butylbenzyl Bromide readily reacts with various nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. This reactivity is central to its role as a synthetic building block.
This protocol provides a general method for the N-alkylation of a primary or secondary amine using 4-Butylbenzyl Bromide.
Materials:
-
Primary or Secondary Amine (e.g., piperidine)
-
4-Butylbenzyl Bromide
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) as a base
-
Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: Dissolve the amine (1.0 eq) and the base (1.5-2.0 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Addition of Reagent: Add a solution of 4-Butylbenzyl Bromide (1.0-1.1 eq) in the same solvent dropwise to the stirred mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction may be gently heated (e.g., to 50-60 °C) to increase the rate if necessary.
-
Work-up:
-
Once complete, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure N-(4-butylbenzyl)amine.
-
-
Pharmaceutical Intermediates: 4-Butylbenzyl Bromide is used to introduce the bulky and lipophilic 4-butylbenzyl group into potential drug candidates. This moiety can influence the molecule's pharmacological properties, such as receptor binding affinity, metabolic stability, and cell permeability. It has been used in the synthesis of inhibitors for various biological targets.
-
Organic Building Block: It serves as a key intermediate for synthesizing more complex molecules. Its reactions are fundamental to constructing frameworks for agrochemicals, fragrances, and specialty polymers.
-
Hydrophobic Reagent: The butyl group imparts significant hydrophobicity, making it useful in syntheses where non-polar characteristics are desired.
References
- 1. 4-Butylbenzyl Bromide | C11H15Br | CID 12150840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Butylbenzyl Bromide 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. 4-BUTYLBENZYL BROMIDE | CAS#:10531-16-5 | Chemsrc [chemsrc.com]
- 4. 4-Butylbenzyl Bromide , >97.0%(GC) , 10531-16-5 - CookeChem [cookechem.com]
- 5. 4-BUTYLBENZYL BROMIDE CAS#: 10531-16-5 [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-tert-Butylbenzyl bromide | 18880-00-7 [chemicalbook.com]
